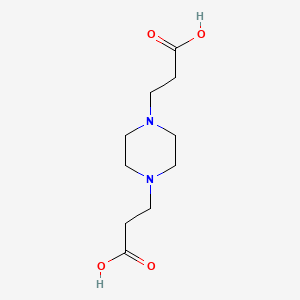

1,4-Bis(2-carboxyethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(2-carboxyethyl)piperazin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c13-9(14)1-3-11-5-7-12(8-6-11)4-2-10(15)16/h1-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJNJOOLQWJKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205032 | |

| Record name | Piperazine-1,4-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5649-49-0 | |

| Record name | 1,4-Piperazinedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5649-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-1,4-dipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005649490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-1,4-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-carboxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis protocols for 1,4-Bis(2-carboxyethyl)piperazine, a valuable building block in pharmaceutical and materials science. This document details two principal synthetic routes, offering step-by-step experimental procedures, comparative quantitative data, and a logical workflow diagram to aid in laboratory-scale production.

Introduction

This compound, also known as piperazine-1,4-dipropanoic acid, is a symmetrical dicarboxylic acid derivative of piperazine. Its rigid heterocyclic core, coupled with the flexible carboxylic acid side chains, makes it an attractive component in the design of various molecules, including metal-organic frameworks, polymers, and pharmacologically active agents. The synthesis of this compound is primarily achieved through two reliable methods: a direct one-step reaction of piperazine with acrylic acid, and a two-step process involving the Michael addition of piperazine to an acrylate ester followed by hydrolysis. This guide will explore both methodologies in detail.

Synthetic Protocols

Two primary methods for the synthesis of this compound are presented below.

Method 1: Direct Synthesis from Piperazine and Acrylic Acid

This method involves the direct double Michael addition of piperazine to acrylic acid. It is a straightforward, one-pot synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq) in a suitable solvent such as water or ethanol.

-

Reagent Addition: Slowly add acrylic acid (2.2 eq) to the piperazine solution. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Method 2: Two-Step Synthesis via Diethyl Ester Intermediate

This approach involves the synthesis of the diethyl ester of the target molecule, followed by its hydrolysis to the dicarboxylic acid. This method can offer better control over the reaction and potentially higher purity of the final product.

Step 2a: Synthesis of Diethyl 1,4-piperazinedipropionate

This step is a double Michael addition of piperazine to ethyl acrylate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq) in a solvent like ethanol or acetonitrile.

-

Reagent Addition: Add ethyl acrylate (2.2 eq) dropwise to the piperazine solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux for 6 to 12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude diethyl 1,4-piperazinedipropionate can be purified by vacuum distillation or column chromatography on silica gel.

Step 2b: Hydrolysis of Diethyl 1,4-piperazinedipropionate

The diester intermediate is hydrolyzed to the final dicarboxylic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified diethyl 1,4-piperazinedipropionate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add an excess of a base, such as sodium hydroxide (2.5 eq) or potassium hydroxide, to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2 to 4 hours, or until the hydrolysis is complete as indicated by TLC.

-

Work-up and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted ester. Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the dicarboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis protocols, allowing for a direct comparison.

| Parameter | Method 1: Direct Synthesis | Method 2: Two-Step Synthesis |

| Starting Materials | Piperazine, Acrylic Acid | Piperazine, Ethyl Acrylate, Base (e.g., NaOH) |

| Key Intermediate | None | Diethyl 1,4-piperazinedipropionate |

| Reaction Time | 4 - 8 hours | Step 2a: 6 - 12 hours; Step 2b: 2 - 4 hours |

| Reaction Temperature | Reflux | Step 2a: Room Temp. to Reflux; Step 2b: Reflux |

| Typical Solvents | Water, Ethanol | Step 2a: Ethanol, Acetonitrile; Step 2b: Ethanol/Water |

| Overall Yield | Moderate to Good | Good to High |

| Purification | Recrystallization | Vacuum Distillation/Chromatography, Recrystallization |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the two primary synthesis routes for this compound.

Caption: Synthetic routes to this compound.

1,4-Bis(2-carboxyethyl)piperazine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropanoic acid, is a dicarboxylic acid derivative of piperazine. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The introduction of two carboxyethyl groups at the 1 and 4 positions of the piperazine ring imparts specific physicochemical properties that can influence its biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Properties and Structure

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5649-49-0 | [3] |

| Molecular Formula | C10H18N2O4 | [3] |

| Molecular Weight | 230.26 g/mol | [3] |

| IUPAC Name | 3-[4-(2-carboxyethyl)piperazin-1-yl]propanoic acid | [3] |

| Synonyms | 1,4-Piperazinedipropanoic acid, Piperazine-1,4-dipropionic acid | [3] |

| SMILES | C1CN(CCN1CCC(=O)O)CCC(=O)O | [3] |

| Predicted LogP | -1.76 | [3] |

| Predicted pKa1 | Not Available | |

| Predicted pKa2 | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Water Solubility | Not Available |

The predicted LogP value of -1.76 suggests that this compound is likely to be highly soluble in water. The pKa values for the two carboxylic acid groups and the two nitrogen atoms of the piperazine ring are crucial for understanding its ionization state at physiological pH. While specific experimental pKa values for this compound are not available, the pKa values of piperazine itself are approximately 5.35 and 9.73.[4] The presence of the electron-withdrawing carboxyethyl groups is expected to lower the basicity of the piperazine nitrogens.

Structure

The structure of this compound consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Each nitrogen atom is substituted with a 2-carboxyethyl group (-CH2CH2COOH).

Logical Relationship of Structural Components

Caption: Structural hierarchy of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, a plausible synthetic route would involve the reaction of piperazine with acrylic acid or a suitable derivative.

General Synthetic Approach: Michael Addition

A common method for the N-alkylation of amines like piperazine is the Michael addition reaction. This would involve the addition of piperazine to two equivalents of an acrylic acid derivative.

Hypothetical Experimental Workflow

Caption: A potential workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent such as water or ethanol.

-

Addition of Reagent: Slowly add two molar equivalents of acrylic acid to the piperazine solution. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period to ensure the completion of the double Michael addition.

-

Work-up: After the reaction is complete, the pH of the solution can be adjusted to precipitate the product. The crude product can then be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activities and Applications in Drug Development

The biological activities of this compound have not been specifically detailed in the available literature. However, the broader class of piperazine derivatives exhibits a wide range of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[3][5][6]

The presence of two carboxylic acid moieties suggests that this compound could act as a linker or a scaffold in the design of more complex molecules. The carboxylic acid groups can be functionalized to attach other pharmacophores, potentially leading to the development of novel therapeutic agents.

The piperazine scaffold itself is known to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Therefore, derivatives of this compound could be explored for a variety of therapeutic areas.

Potential Drug Development Workflow

Caption: A generalized workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a piperazine derivative with two carboxylic acid functional groups. While specific experimental data on its physicochemical properties and biological activities are limited, its structural features suggest potential as a versatile building block in medicinal chemistry and drug discovery. The high predicted water solubility and the presence of functionalizable carboxylic acid groups make it an interesting candidate for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, develop robust synthetic protocols, and explore its potential biological activities.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uregina.ca [uregina.ca]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

An In-depth Technical Guide to 1,4-Bis(2-carboxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(2-carboxyethyl)piperazine, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. This document details its chemical identifiers, physical and chemical properties, and its emerging role in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Identifiers and Properties

This compound, also known by its IUPAC name 3,3'-(piperazine-1,4-diyl)dipropanoic acid, is a symmetrical dicarboxylic acid derivative of piperazine. Its unique structure, featuring a central piperazine ring flanked by two propanoic acid moieties, imparts specific physicochemical properties that are advantageous in medicinal chemistry.

| Identifier | Value | Source |

| CAS Number | 5649-49-0 | [1][2] |

| IUPAC Name | 3,3'-(piperazine-1,4-diyl)dipropanoic acid | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [3] |

| Molecular Weight | 230.26 g/mol | [3] |

| Canonical SMILES | C(CN1CCN(CC1)CCC(=O)O)C(=O)O | [4] |

| PubChem CID | 79733 | [4] |

Synthesis and Characterization

A study on the recrystallization of 3-[4-(2-carboxyethyl)piperazin-1-yl]propionic acid provides some insight into its handling and purification. In this process, the compound was dissolved in ethanol, and upon the addition of pyridine and standing at room temperature, colorless block crystals were obtained.[5] This suggests that standard crystallization techniques can be employed for its purification.

Application in Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound in drug development is as a linker molecule in the synthesis of PROTACs.[1][2][3][6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][9][10]

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding ligands (one for the target protein and one for the E3 ligase) and influences the overall physicochemical properties of the molecule, such as solubility and cell permeability.[6][9] Piperazine-containing linkers, like this compound, are favored for their ability to impart rigidity to the linker, which can enhance the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][9] Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated, which can improve the aqueous solubility of the PROTAC.[9][10][]

The dicarboxylic acid functionality of this compound provides two points of attachment for further chemical modification, allowing for the straightforward covalent linkage to the target protein ligand and the E3 ligase ligand through amide bond formation.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC utilizing a piperazine-based linker is a modular process.

Potential Involvement in Signaling Pathways

While direct studies on the effects of this compound on specific signaling pathways are limited, the broader class of piperazine derivatives has been implicated in the modulation of several key cellular signaling cascades relevant to cancer and other diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Several studies have demonstrated that piperazine-containing compounds can inhibit this pathway, suggesting a potential therapeutic application in oncology.[13][14][15][16] Given its role as a PROTAC linker, PROTACs constructed with this compound could be designed to target and degrade key components of the PI3K/Akt/mTOR pathway.

References

- 1. 3,3'-(Piperazine-1,4-diyl)dipropanoic acid 5649-49-0 | MCE [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C10H18N2O4 | CID 79733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 14. Piperine enhances doxorubicin sensitivity in triple-negative breast cancer by targeting the PI3K/Akt/mTOR pathway and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to 1,4-Bis(2-carboxyethyl)piperazine for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-Bis(2-carboxyethyl)piperazine, a piperazine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical properties, potential synthetic approaches, and relevant analytical methodologies.

Core Chemical Properties

This compound is a dicarboxylic acid derivative of piperazine. Its chemical structure, characterized by a central piperazine ring with two carboxyethyl arms, imparts specific physicochemical properties relevant to its application in scientific research.

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C10H18N2O4 | PubChem[1] |

| Molecular Weight | 230.26 g/mol | PubChem[1] |

| CAS Number | 5649-49-0 | ChemicalBook[2] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for related piperazine derivatives can be adapted. These methods typically involve the N-alkylation of the piperazine ring.

General Synthesis Approach for N-Substituted Piperazines

A common method for the synthesis of N-substituted piperazines involves the reaction of piperazine with an appropriate alkylating agent. In the case of this compound, this would likely involve the reaction of piperazine with a protected form of 3-halopropanoic acid or acrylic acid ester, followed by deprotection.

A generalized procedure for the synthesis of a 1,4-disubstituted piperazine derivative is as follows:

-

Reaction Setup: A mixture of the starting piperazine, a suitable solvent (e.g., acetonitrile), and a base (e.g., potassium carbonate) is prepared in a reaction vessel.

-

Addition of Alkylating Agent: The chosen alkylating agent is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated under reflux for a specified period to drive the reaction to completion.

-

Workup and Purification: After the reaction is complete, the mixture is washed with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by evaporation. The resulting crude product is then purified, often using silica gel column chromatography.

The structure of the final product is typically confirmed using analytical techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Analytical Methodologies

The characterization and quantification of piperazine and its derivatives are crucial for quality control and research purposes. Various analytical methods can be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine derivatives. A specific method for detecting piperazine in an active pharmaceutical ingredient involves chemical derivatization to form a UV-active compound, allowing for detection at low levels using standard HPLC-UV instrumentation.[3] Reverse-phase HPLC methods are also applicable for the separation of piperazine derivatives.[4]

Other chromatographic techniques that have been reported for the analysis of piperazine include:

-

Gas Chromatography (GC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1,4-Bis(2-carboxyethyl)piperazine

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropionic acid, is a dicarboxylic acid derivative of piperazine. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide provides a comprehensive overview of the experimental protocols and methodologies required to determine these crucial physicochemical properties. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to assess the solubility and stability of this and similar molecules.

The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities.[1][2] The solubility and stability of such compounds are critical parameters that influence their behavior in biological systems and their viability as drug candidates.[3][4] This guide outlines standardized procedures for generating reliable and reproducible data.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability.[3] Solubility can be classified as either thermodynamic or kinetic. Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, while kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation assay.[5][6]

Experimental Protocols for Solubility Assessment

1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6] It involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

-

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents)

-

Vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)[7]

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4).[6]

-

Seal the vials and place them in a thermomixer or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).[5][6]

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[6]

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it to remove any remaining solid particles.[7]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[5][7]

-

2. Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility is often used in early drug discovery for rapid assessment of a large number of compounds.[5][8][9] This method involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.

-

Materials:

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.[9]

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[8]

-

Add the aqueous buffer to each well to achieve the desired final concentration.[8]

-

Mix the contents and incubate for a specified period (e.g., 1-2 hours) at a controlled temperature.[5][8]

-

Measure the solubility either by nephelometry (light scattering from precipitated particles) or by UV absorbance after filtering out the precipitate.[5][8]

-

Data Presentation for Solubility

The results of solubility experiments should be recorded in a structured format to allow for easy comparison.

| Table 1: Thermodynamic Solubility of this compound | |||

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| Water | ~7.0 | 25 | Experimental Data |

| PBS | 5.0 | 37 | Experimental Data |

| PBS | 7.4 | 37 | Experimental Data |

| Simulated Gastric Fluid | 1.2 | 37 | Experimental Data |

| Simulated Intestinal Fluid | 6.8 | 37 | Experimental Data |

| Table 2: Kinetic Solubility of this compound | ||

| Aqueous Buffer | pH | Kinetic Solubility (µM) |

| PBS | 7.4 | Experimental Data |

| Tris Buffer | 8.0 | Experimental Data |

Visualization of Solubility Workflow

Caption: Workflows for thermodynamic and kinetic solubility determination.

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11] Forced degradation (stress testing) is a critical component of stability studies, used to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13][14][15]

Experimental Protocols for Stability Studies

Forced Degradation Study

A forced degradation study exposes the compound to stress conditions that are more severe than accelerated stability conditions to generate degradation products.[12][13][16] The goal is typically to achieve 5-20% degradation of the active substance.[12][14]

-

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (e.g., 0.1 M NaOH)[12]

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

Stability chambers (for thermal and photolytic stress)

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

-

-

Procedure: A solution of this compound is subjected to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified time.[12]

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature.[12]

-

Oxidation: Treat with 3% H₂O₂ at room temperature.[14]

-

Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 70-80°C).[12]

-

Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[12][17]

-

Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

ICH Stability Study

Long-term stability studies are conducted under conditions recommended by the International Council for Harmonisation (ICH) to establish a re-test period or shelf life.[10][11][17][18]

-

Storage Conditions:

-

Procedure:

-

Package the solid this compound in a suitable container closure system.

-

Place samples in stability chambers under the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[17]

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Data Presentation for Stability

Stability data should be tabulated to track changes over time and under different conditions.

| Table 3: Forced Degradation of this compound | |||

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (Area %) |

| 0.1 M HCl, 60°C | 24 | Experimental Data | Experimental Data |

| 0.1 M NaOH, 25°C | 24 | Experimental Data | Experimental Data |

| 3% H₂O₂, 25°C | 24 | Experimental Data | Experimental Data |

| Heat (80°C, solid) | 48 | Experimental Data | Experimental Data |

| Light (ICH Q1B) | - | Experimental Data | Experimental Data |

| Table 4: Accelerated Stability of this compound (40°C/75% RH) | |||

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.15 |

| 1 | Experimental Data | Experimental Data | Experimental Data |

| 3 | Experimental Data | Experimental Data | Experimental Data |

| 6 | Experimental Data | Experimental Data | Experimental Data |

Visualization of Stability Workflow

Caption: Workflow for a forced degradation study.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the necessary framework for any researcher to generate this critical information. By following the detailed experimental protocols for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability studies, professionals in the field can thoroughly characterize the physicochemical properties of this compound. The provided table structures and workflow diagrams serve as practical tools for planning experiments and organizing the resulting data, ultimately supporting informed decisions in research and drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperazine [sitem.herts.ac.uk]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. mastercontrol.com [mastercontrol.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. pharmadekho.com [pharmadekho.com]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. ijrpp.com [ijrpp.com]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Spectroscopic Analysis of 1,4-Bis(2-carboxyethyl)piperazine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-Bis(2-carboxyethyl)piperazine, a molecule of interest in pharmaceutical research and development. The document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a predictive analysis based on the well-characterized analog, 1,4-Bis(2-hydroxyethyl)piperazine. This guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis, characterization, and analysis of piperazine derivatives.

Introduction

This compound, also known as piperazine-1,4-dipropanoic acid, is a symmetrical molecule featuring a central piperazine ring substituted at both nitrogen atoms with propanoic acid chains. Its structure lends itself to applications as a linker in coordination polymers, a building block in the synthesis of more complex molecules, and as a potential pharmacophore in drug design. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development setting.

Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed predictive analysis. The predicted data is derived from the known spectroscopic characteristics of the closely related compound, 1,4-Bis(2-hydroxyethyl)piperazine, and fundamental principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The symmetry of this compound will result in a relatively simple NMR spectrum.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.4 - 3.6 | Triplet | 4H | -N-CH₂ -CH₂-COOH | The methylene group attached to the nitrogen is expected to be deshielded by the electron-withdrawing nature of the nitrogen atom. |

| ~2.8 - 3.0 | Triplet | 4H | -N-CH₂-CH₂ -COOH | This methylene group is adjacent to the carbonyl group of the carboxylic acid, which will also cause a downfield shift. |

| ~2.6 - 2.8 | Broad Singlet | 8H | Piperazine ring protons | The four equivalent methylene groups of the piperazine ring are expected to give a single, potentially broad, signal due to conformational exchange. |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: D₂O

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 - 180 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~55 - 60 | -N-CH₂ -CH₂-COOH | The carbon atom directly attached to the nitrogen is deshielded. |

| ~50 - 55 | Piperazine ring carbons | The equivalent carbon atoms of the piperazine ring will produce a single signal. |

| ~30 - 35 | -N-CH₂-CH₂ -COOH | The methylene carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid groups.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| 2900 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| 1100 - 1300 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 230.12 | [M]⁺, Molecular ion |

| 157.09 | [M - COOH - CH₂]⁺ |

| 114.09 | [M - 2(CH₂COOH)]⁺ |

| 85.07 | [Piperazine ring fragment]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

-

For high-resolution mass spectrometry (HRMS), use an instrument capable of accurate mass measurements (e.g., TOF, Orbitrap) to confirm the elemental composition.

-

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Conclusion

An In-depth Technical Guide to 1,4-Bis(2-carboxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropionic acid. It covers its synthesis, chemical and physical properties, and its notable applications in the field of coordination chemistry. The information is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Compound Properties

This compound is a flexible dicarboxylic acid ligand. Its structure, featuring a central piperazine ring with two propionic acid arms, allows it to adopt various conformations, making it a versatile building block in the synthesis of coordination polymers.[1]

| Property | Value | Reference |

| Molecular Formula | C10H18N2O4 | [2] |

| Molecular Weight | 230.26 g/mol | [3] |

| CAS Number | 5649-49-0 | [3] |

| IUPAC Name | 3,3'-(Piperazine-1,4-diyl)dipropanoic acid | [3] |

| Synonyms | 1,4-Piperazinedipropanoic acid | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Michael addition reaction between piperazine and an acrylic acid derivative. A detailed experimental protocol is provided below, based on established synthetic methods for similar compounds.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

A common method for the synthesis of this compound involves the reaction of piperazine with acrylic acid.

-

Materials: Piperazine, acrylic acid, and a suitable solvent such as water or ethanol.

-

Procedure:

-

Dissolve piperazine in the chosen solvent in a reaction flask.

-

Slowly add a stoichiometric excess of acrylic acid to the piperazine solution while stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.

-

The product can be isolated by precipitation, followed by filtration and washing with a suitable solvent to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization.

-

Quantitative Data:

Analytical Characterization

The characterization of this compound can be performed using various spectroscopic and analytical techniques.

| Analytical Method | Expected Observations |

| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid O-H and C=O stretching vibrations, as well as C-N stretching from the piperazine ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra will show signals corresponding to the protons and carbons of the piperazine ring and the ethyl-carboxy arms. The chemical shifts will be indicative of the electronic environment of the nuclei. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity. |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method can be used for the analysis of this compound. A mobile phase containing acetonitrile, water, and an acid such as phosphoric acid is suitable for this purpose.[3] |

Applications in Coordination Chemistry

A significant application of this compound is its use as a flexible ligand in the synthesis of coordination polymers. Its ability to adopt different conformations allows for the construction of diverse and interesting supramolecular structures.[1]

Experimental Workflow for the Synthesis of Coordination Polymers:

Caption: Synthesis of coordination polymers.

Examples of Synthesized Coordination Polymers:

-

Cd2(H2O)2(pdp)(NO3)2: A chain structure where dinuclear cadmium-carboxylate clusters are linked by the pdp2- ligands.[1]

-

Zn2(OH)2(pdp): A layered structure constructed from one-dimensional chains linked by the pdp2- ligands.[1]

-

Cu(pdp)·3H2O: A chain-like structure of single copper centers joined by the pdp2- ligands.[1]

In these structures, the piperazine ring of the ligand can adopt either a stable chair or a less stable boat conformation, influencing the final architecture of the coordination polymer.[1]

Potential in Drug Development

While the direct biological activity or involvement in specific signaling pathways of this compound is not extensively documented in the reviewed literature, its structural motif is of interest in drug development. The piperazine ring is a common scaffold in many biologically active compounds. The dicarboxylic acid functionality of this molecule could be utilized for further chemical modifications, such as the formation of amides or esters, to create a library of derivatives for screening in various biological assays. The flexible nature of the molecule could also be exploited in the design of ligands for specific biological targets.

Logical Relationship for Drug Discovery Application:

Caption: Drug discovery workflow.

This guide provides a foundational understanding of this compound based on the current scientific literature. Further research into its biological properties and applications could reveal new opportunities for this versatile molecule.

References

- 1. Coordination polymers of 1,4-piperazinedipropionic acid: domination by flexibility, coordination, and/or configuration? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C10H18N2O4 | CID 79733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine-1,4-dipropionic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Safety and Handling of 1,4-Bis(2-carboxyethyl)piperazine and Structurally Related Compounds

Disclaimer: This document is intended for use by qualified professionals, such as researchers, scientists, and drug development experts. The information contained herein is compiled from publicly available sources and is provided for informational purposes only. No specific safety and toxicology data is available for 1,4-Bis(2-carboxyethyl)piperazine. Therefore, this guide draws upon information from the parent compound, piperazine, and its derivatives to provide a comprehensive overview of potential hazards and recommended safety protocols. All users should conduct their own risk assessments and consult original Safety Data Sheets (SDS) for the specific chemicals they are handling.

Introduction

This compound, also known as piperazine-1,4-dipropanoic acid, is a piperazine derivative with carboxylic acid functional groups. Due to the lack of specific toxicological and safety data for this compound, this guide provides a detailed examination of the safety and handling considerations for the parent compound, piperazine, and a non-hazardous analogue, Piperazine-1,4-dipropanesulphonic acid (PIPPS). This comparative approach allows for an informed, albeit conservative, risk assessment for this compound.

Hazard Identification and Comparison

The safety profile of piperazine derivatives can vary significantly based on their functional groups. Piperazine itself is classified as a hazardous substance with several associated risks. In contrast, derivatives such as Piperazine-1,4-dipropanesulphonic acid are not classified as hazardous, suggesting that the addition of certain functional groups can mitigate the hazards of the piperazine core.

Table 1: Hazard Classification Comparison

| Hazard Classification | Piperazine | Piperazine-1,4-dipropanesulphonic acid |

| Flammable Solids | Category 1[1] | Not Classified[2][3] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns)[1] | Not Classified[2][3] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[1] | Not Classified[2][3] |

| Respiratory Sensitization | Category 1 (May cause allergy or asthma symptoms)[1] | Not Classified[2][3] |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction)[1] | Not Classified[2][3] |

| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child)[1] | Not Classified[2][3] |

| Acute Toxicity (Oral) | Harmful if swallowed[4] | Not Classified[2][3] |

Toxicological Data

Toxicological data for piperazine indicates a range of effects, from low acute toxicity to neurotoxicity at high doses. The lack of data for this compound necessitates a cautious approach, assuming a hazard profile similar to or less than that of piperazine until specific data becomes available.

Table 2: Summary of Toxicological Data for Piperazine

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rabbit | Dermal | 8300 mg/kg bw | [5] |

| LC50 | Mouse | Inhalation | 5400 mg/m³/2 hours | [5] |

| Probable Oral Lethal Dose | Human | Oral | 5-15 g/kg | [5] |

| Acute LOAEL (Neurotoxicity) | Human | Oral | 110 mg/kg | [5] |

| Repeated Dose LOAEL | Human | Oral | ~30 mg/kg bw/day | [5] |

Experimental Protocols

Detailed experimental protocols for toxicological and safety assessments are extensive and beyond the scope of this guide. However, key methodologies cited in the safety data for piperazine and its derivatives are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, dermal toxicity studies are often conducted based on OECD Test Guideline 402.[5]

First-Aid Measures

Given the potential for hazards similar to piperazine, the following first-aid measures are recommended as a precautionary approach for handling this compound.

Table 3: Recommended First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] For severe exposure, as with piperazine, immediate medical attention is required.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

-

Handling: Handle in a well-ventilated place, preferably under a fume hood.[6] Wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid the formation of dust and aerosols.[6] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on the potential hazards of piperazine.

-

Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][7]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a general workflow for the safe handling of a chemical with unknown or limited safety data, such as this compound.

Caption: A logical workflow for the safe handling of chemicals with limited safety data.

Conclusion

References

An In-depth Technical Guide on 1,4-Bis(2-carboxyethyl)piperazine Derivatives and Analogues for Researchers and Drug Development Professionals

Disclaimer: Direct research on 1,4-bis(2-carboxyethyl)piperazine and its derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on closely related analogues, particularly piperazine-dicarboxylic acid derivatives, to infer potential synthetic routes, biological activities, and mechanisms of action.

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties and synthetic tractability have made it a privileged structure in drug discovery.[2] This guide focuses on 1,4-disubstituted piperazine derivatives carrying acidic functionalities, with a particular emphasis on analogues of this compound. While specific data on this exact molecule is scarce, extensive research on related piperazine-dicarboxylic acids, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists, provides a strong foundation for understanding their potential therapeutic applications, especially in the realm of neurological disorders.[3][4][5]

Synthesis of 1,4-Disubstituted Piperazine Derivatives

The synthesis of 1,4-disubstituted piperazine derivatives can be achieved through various established methods. A common approach involves the N-alkylation of piperazine with suitable electrophiles. For the synthesis of this compound or its ester precursors, a typical route would involve the reaction of piperazine with an acrylic acid ester derivative.

A general synthetic approach is outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 1,4-Bis(2-ethoxycarbonylethyl)piperazine (Ester Precursor)

This protocol is a representative example for the synthesis of a dialkyl piperazine derivative.

-

Reaction Setup: To a solution of piperazine (1 equivalent) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Michael addition. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired 1,4-bis(2-ethoxycarbonylethyl)piperazine.

Hydrolysis to this compound

-

Reaction Setup: The diester intermediate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Reaction Conditions: An excess of a base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Work-up: The reaction mixture is acidified with an aqueous acid solution (e.g., 2 M HCl) to precipitate the dicarboxylic acid.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried to afford the final product, this compound.

Biological Activity and Mechanism of Action

NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory neurotransmission in the central nervous system.[3] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. Competitive NMDA receptor antagonists bind to the glutamate binding site on the NR2 subunit, preventing receptor activation.[3]

Derivatives of piperazine-2,3-dicarboxylic acid have been shown to exhibit selectivity for different NR2 subunits (NR2A-D), which could lead to more targeted therapeutic interventions with fewer side effects.[3] For instance, the introduction of bulky hydrophobic substituents on the piperazine nitrogen has been shown to alter the NR2 subunit selectivity profile.[3][4]

The proposed mechanism of action for these piperazine-dicarboxylic acid analogues is the competitive antagonism at the glutamate binding site of the NMDA receptor.

References

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Bis(2-carboxyethyl)piperazine mechanism of action in biological systems

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action of 1,4-Bis(2-carboxyethyl)piperazine, also known by its IUPAC name 1,4-piperazinedipropanoic acid. A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activities and molecular mechanisms of this particular compound. While the parent molecule, piperazine, and its derivatives are a well-established class of pharmacologically active compounds, research detailing the specific interactions of this compound within biological systems is not presently available.

This document will first provide a general overview of the known biological activities of the broader piperazine class of molecules. Subsequently, it will address the current state of knowledge regarding piperazine derivatives containing carboxylic acid functionalities. The absence of specific data for this compound will be highlighted, underscoring a potential area for future research and discovery.

The Piperazine Scaffold: A Foundation of Diverse Biological Activity

The piperazine ring is a common motif in a vast array of biologically active molecules.[1][2] This heterocyclic amine is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects.[2]

Established Mechanisms of Action for Piperazine and its Derivatives

-

Anthelmintic Action: The most well-documented activity of the parent piperazine compound is its anthelmintic effect. It acts by paralyzing parasites, which facilitates their expulsion from the host. This is thought to be achieved through modulation of GABA receptors and by blocking acetylcholine at the myoneural junction of the parasites.

-

Central Nervous System (CNS) Activity: A multitude of piperazine derivatives exhibit significant effects on the central nervous system. These can include anti-inflammatory, analgesic, antihistaminic, and cardiovascular effects.[2] Some derivatives act as agonists or antagonists at various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.

-

Anticancer and Antimicrobial Properties: Various piperazine derivatives have been investigated for their potential as anticancer and antimicrobial agents, demonstrating the broad therapeutic potential of this chemical class.[2]

Piperazine Derivatives with Carboxylic Acid Groups

The introduction of carboxylic acid moieties to the piperazine scaffold can significantly alter the physicochemical properties of the molecule, including its solubility, polarity, and potential for interaction with biological targets.

Potential Biological Roles

While specific data for this compound is lacking, some research on other piperazine derivatives containing carboxylic acids suggests potential areas of biological activity. For instance, a study on piperazine-2-carboxylic acid derivatives indicated their potential as cholinesterase inhibitors, which is relevant for Alzheimer's disease research. Another very general mention in the literature alludes to "dicarboxylic piperazines" having potential anticonvulsant activity through the blockade of excitatory neurotransmission at glutamate receptors. However, these findings are not directly transferable to this compound without specific experimental validation.

Current Knowledge Gap for this compound

Despite extensive searches of scientific databases and literature, no studies detailing the specific mechanism of action, signaling pathways, quantitative biological data, or experimental protocols for this compound could be identified. The primary information available for this compound relates to its synthesis and its use in non-biological applications, such as the formation of coordination polymers.

This lack of data prevents the construction of the requested in-depth technical guide with quantitative data tables, detailed experimental methodologies, and visualized signaling pathways.

Future Research Directions

The absence of biological data for this compound presents a clear opportunity for novel research. The following experimental workflow is proposed as a starting point to elucidate its potential mechanism of action.

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

While the piperazine scaffold is of significant interest to the pharmaceutical and life sciences research communities, the specific derivative, this compound, remains an uncharacterized molecule in terms of its biological mechanism of action. The creation of a detailed technical guide as requested is not feasible based on currently available scientific information. This highlights a clear gap in the literature and presents an opportunity for researchers to explore the potential therapeutic applications of this compound. Future studies, following a systematic screening and target identification workflow, are necessary to unlock the potential biological activities of this compound.

References

- 1. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae [researchrepository.ucd.ie]

Methodological & Application

Application Notes and Protocols: 1,4-Bis(2-carboxyethyl)piperazine in Drug Delivery Systems

A comprehensive search for the application of 1,4-bis(2-carboxyethyl)piperazine in drug delivery systems has revealed a significant lack of published research, experimental data, and established protocols. While piperazine and its derivatives are a known class of compounds with various pharmaceutical applications, the specific use of this compound in the formulation of drug delivery vehicles such as nanoparticles, hydrogels, or pH-responsive systems is not documented in the available scientific literature.

The initial search yielded information on related but structurally distinct compounds, such as 1,4-bis(2-hydroxyethyl)piperazine and other piperazine-functionalized materials, which have been explored for drug delivery applications. For instance, piperazine-functionalized mesoporous silica has been investigated as a nanocarrier for the anticancer drug gemcitabine.[1] These studies indicate the potential of the piperazine scaffold in drug delivery design due to its versatile chemical properties.

However, the absence of specific data for this compound prevents the creation of the requested detailed application notes, quantitative data tables, experimental protocols, and visualizations. The development of such materials would require foundational research to establish:

-

Synthesis and Characterization: Methods for synthesizing and characterizing this compound-based polymers or nanoparticles.

-

Drug Loading and Encapsulation Efficiency: The capacity of these potential systems to effectively incorporate therapeutic agents.

-

Release Kinetics: The rate and mechanism of drug release from the carrier under various physiological conditions.

-

Biocompatibility and Cytotoxicity: The safety profile of the material when interacting with biological systems.

Without this fundamental research, it is not possible to provide the detailed, evidence-based documentation requested.

Hypothetical Experimental Workflow

While no specific protocols exist, a logical workflow for investigating the potential of this compound in drug delivery could be conceptualized. This serves as a general guideline for researchers interested in exploring this novel area.

Caption: Hypothetical workflow for developing 1,4-BCEP drug delivery systems.

Researchers and drug development professionals interested in this specific molecule are encouraged to initiate preliminary studies to build the necessary body of evidence. Future work could potentially leverage the carboxyl groups of this compound for pH-responsive drug release mechanisms or for covalent conjugation of targeting ligands.

References

Application Notes and Protocols: 1,4-Bis(2-carboxyethyl)piperazine as a Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-carboxyethyl)piperazine is a bifunctional, hydrophilic linker valuable in the field of bioconjugation. Its structure features a central piperazine ring, which imparts increased water solubility to the linker and the resulting conjugates, and two terminal carboxylic acid groups. These carboxyl groups can be activated to react with primary amines on biomolecules, such as proteins, antibodies, or peptides, forming stable amide bonds. The symmetrical nature of this linker makes it suitable for applications requiring the crosslinking of two identical or different molecules, or for the surface modification of nanoparticles. The piperazine core is a common structural motif in many biologically active molecules, and its incorporation can influence the pharmacokinetic properties of the final conjugate.

Key Applications

The bifunctional nature of this compound makes it a versatile tool for a range of bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, facilitating targeted delivery of the therapeutic agent to cancer cells.

-

Protein Modification and Labeling: This linker can be employed to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis in various assays.

-

Surface Functionalization of Nanoparticles: It can be used to modify the surface of nanoparticles to improve their biocompatibility, stability, and to attach targeting ligands for specific cell or tissue delivery.

-

Protein-Protein Crosslinking: The linker can be used to create protein homodimers or heterodimers for studying protein-protein interactions or creating novel therapeutic entities.

Data Presentation

The following tables provide a template for recording and comparing experimental data when using this compound in bioconjugation experiments.

Table 1: Representative Reaction Parameters for Bioconjugation

| Parameter | Value |

| Biomolecule Concentration | 1-10 mg/mL |

| Linker:Biomolecule Molar Ratio | 10:1 to 50:1 |

| EDC:Linker Molar Ratio | 1:1 to 2:1 |

| NHS:Linker Molar Ratio | 1:1 to 2:1 |

| Activation Buffer | 0.1 M MES, pH 6.0 |

| Coupling Buffer | PBS, pH 7.4 |

| Reaction Time | 2-4 hours at RT or overnight at 4°C |

| Quenching Agent | 1 M Tris-HCl, pH 8.5 |

Table 2: Characterization of a Bioconjugate

| Characterization Method | Unmodified Biomolecule | Bioconjugate |

| Hydrodynamic Diameter (DLS) | e.g., 10 nm | e.g., 12 nm |

| Zeta Potential (LDEV) | e.g., -15 mV | e.g., -20 mV |

| Drug-to-Antibody Ratio (DAR) | N/A | e.g., 3.5 |

| Conjugation Efficiency (%) | N/A | e.g., 85% |

Experimental Protocols

The following are generalized protocols for the use of this compound as a linker. Optimization may be required for specific applications.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid groups on the linker to form a more stable N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

Dilute the linker solution with Activation Buffer to the desired final concentration.

-

Freshly prepare stock solutions of EDC and NHS in Activation Buffer.

-

Add a 1.5-fold molar excess of EDC and NHS to the linker solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

-

The activated linker is now ready for conjugation to an amine-containing biomolecule.

Protocol 2: Conjugation of Activated Linker to a Protein

This protocol details the covalent attachment of the activated this compound to a protein with available primary amine groups (e.g., lysine residues).

Materials:

-

Protein solution (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

-

Activated this compound solution (from Protocol 1)

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Exchange the protein into the Coupling Buffer if it is not already in a suitable amine-free buffer.

-

Add the desired molar excess of the activated linker solution to the protein solution. A typical starting point is a 20-fold molar excess.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

To quench the reaction and cap any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

Purify the protein conjugate to remove excess linker and by-products using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 3: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the attachment of this compound to nanoparticles with primary amine groups on their surface.[1]

Materials:

-

Amine-functionalized nanoparticles

-

Activated this compound solution (from Protocol 1)

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Washing Buffer: PBS with 0.05% Tween-20

-

Centrifuge

Procedure:

-

Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

-

Add the activated linker solution to the nanoparticle suspension. A molar ratio of linker to available amine groups on the nanoparticles of 10:1 to 50:1 is a good starting point.[1]

-

Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.[1]

-

Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The speed and duration will depend on the nanoparticle size and density.

-

Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

-

Repeat the centrifugation and washing steps two more times to ensure the complete removal of unreacted linker.

-

Resuspend the final purified nanoparticles in the desired buffer for storage or further conjugation.

Visualizations

Caption: Structure of this compound.

Caption: General workflow for bioconjugation.

Caption: Formation of an Antibody-Drug Conjugate.

Caption: Nanoparticle surface functionalization.

References

1,4-Bis(2-carboxyethyl)piperazine for nanoparticle surface modification

An overview of the application and detailed protocols for the surface modification of nanoparticles utilizing 1,4-Bis(2-carboxyethyl)piperazine. This document is intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction

The surface modification of nanoparticles is a pivotal step in the development of advanced drug delivery systems, diagnostic agents, and theranostics[1][2][3]. Functionalization of a nanoparticle's surface enhances its stability, biocompatibility, and circulation time, while also enabling the attachment of specific targeting ligands or therapeutic payloads[2][3][4].

This compound, also known as 1,4-piperazinedipropionic acid, is a symmetrical, bifunctional linker molecule. Its structure features a central piperazine ring with two terminal carboxylic acid groups. This dicarboxylic nature makes it an effective cross-linking agent or a versatile platform for nanoparticle surface modification. One carboxyl group can be used to anchor the molecule to a nanoparticle surface (e.g., one functionalized with primary amines), leaving the second carboxyl group available for the subsequent covalent conjugation of therapeutic agents, targeting moieties (like antibodies or peptides), or imaging probes[5].

Key Applications

-

Drug Delivery: The available carboxyl group can be conjugated with amine-containing drugs, allowing the nanoparticle to serve as a carrier. This approach can enhance drug solubility, prolong circulation time, and facilitate targeted delivery[1][4]. Studies using piperazine-carboxylic acid functionalized mesoporous silica have demonstrated high drug loading capacities for anticancer drugs like gemcitabine[6].

-

Bioconjugation Platform: The molecule serves as a spacer and a chemical handle for attaching a wide range of biomolecules to the nanoparticle surface, creating multifunctional nanosystems for simultaneous therapy and diagnosis (theranostics)[1].

-